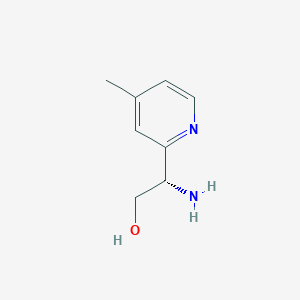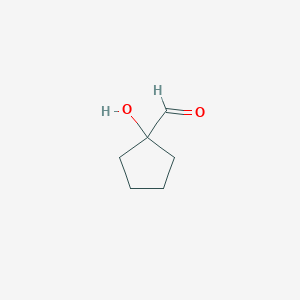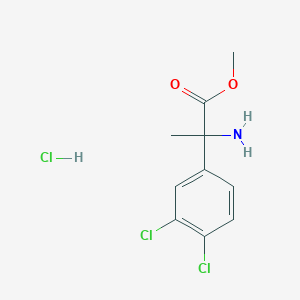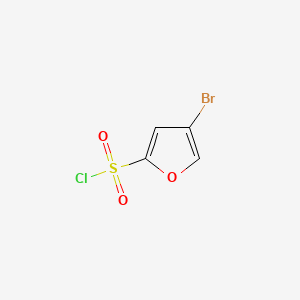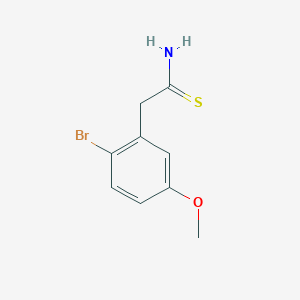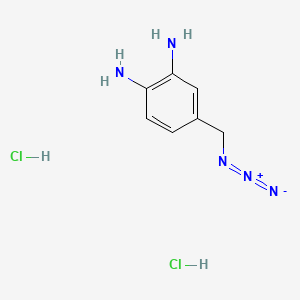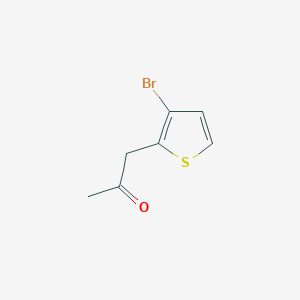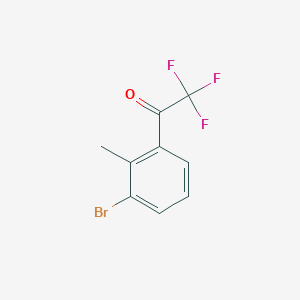
2-(1-Benzothiophen-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[b]thiophen-3-yl)pyrrolidine is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[b]thiophene moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The benzo[b]thiophene structure is known for its biological activities, while the pyrrolidine ring is a common scaffold in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzo[b]thiophen-3-yl)pyrrolidine typically involves the coupling of a benzo[b]thiophene derivative with a pyrrolidine derivative. One common method is the palladium-catalyzed cross-coupling reaction. For example, 2-iodobenzo[b]thiophene can be coupled with pyrrolidine using a palladium catalyst under suitable conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzo[b]thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[b]thiophene ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the benzo[b]thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like bromine or chlorinating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[b]thiophene derivatives.
Substitution: Halogenated benzo[b]thiophene derivatives.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity, while the benzo[b]thiophene moiety can contribute to the compound’s overall biological activity .
Comparison with Similar Compounds
2-Phenylpyridine: Another heterocyclic compound with a pyridine ring instead of a benzo[b]thiophene ring.
2-(Benzo[b]thiophen-2-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrrolidine ring.
Uniqueness: 2-(Benzo[b]thiophen-3-yl)pyrrolidine is unique due to the combination of the benzo[b]thiophene and pyrrolidine rings, which can provide a distinct set of chemical and biological properties. This combination can lead to enhanced stability, reactivity, and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)pyrrolidine |
InChI |
InChI=1S/C12H13NS/c1-2-6-12-9(4-1)10(8-14-12)11-5-3-7-13-11/h1-2,4,6,8,11,13H,3,5,7H2 |
InChI Key |
FVVWVQORZLPJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Methoxy-3,5-dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13600089.png)
![tert-butyl N-[3-amino-2-(difluoromethyl)propyl]carbamate](/img/structure/B13600093.png)
